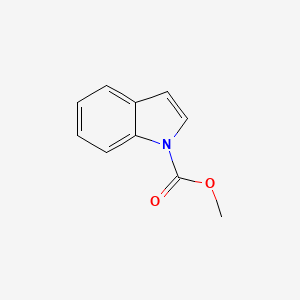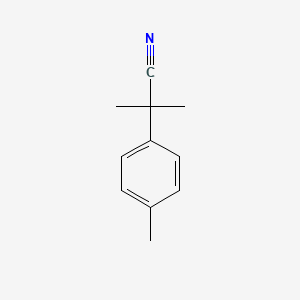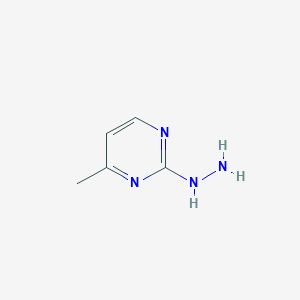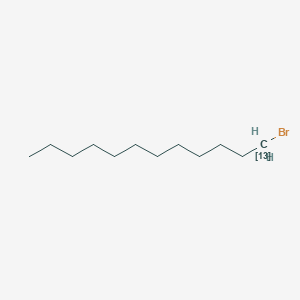
2,7,9,9-Tetramethyl-9,10-dihydroacridine
Overview
Description
2,7,9,9-Tetramethyl-9,10-dihydroacridine is a chemical compound with the molecular formula C17H19N . This compound is generally immediately available in most volumes . It’s a popular donor unit for the construction of thermally activated delayed fluorescence (TADF) molecules due to its good electron-donating properties and potential for chemical modifications .
Synthesis Analysis
The synthesis of 2,7,9,9-Tetramethyl-9,10-dihydroacridine involves the addition of 2,7,9,9-tetramethyl-9,10-dihydroacridine-4,5-diamine to diphenyl-phosphinomethanol in dichloromethane (DCM) in moderate yields .Molecular Structure Analysis
The molecular structure of 2,7,9,9-Tetramethyl-9,10-dihydroacridine is characterized by twisted molecular geometries . The molecules possess small energy gaps between the singlet and triplet excited states .Chemical Reactions Analysis
2,7,9,9-Tetramethyl-9,10-dihydroacridine is used in the construction of thermally activated delayed fluorescence (TADF) molecules . It exhibits TADF properties with emission peaks between 480–600 nm in both solution and solid states .Scientific Research Applications
Spectroscopic Properties and Charge Transfer
- Spectroscopic Properties: Dihydroacridine derivatives, including 2,7,9,9-tetramethyl-9,10-dihydroacridine, have been studied for their spectroscopic properties. These compounds exhibit high quantum yields in various solvents and display interesting solvatochromic behaviors due to intramolecular charge transfer processes (Suzuki et al., 2016).
Application in OLEDs
- Thermally Activated Delayed Fluorescence (TADF): The compound has been used as a donor unit in constructing TADF molecules for organic light-emitting diodes (OLEDs), showing promise due to its good electron-donating properties and potential for chemical modifications (Liu et al., 2020).
Reactivity Studies
- Hydride Transfer Reactions: The reactivity of 9-substituted 10-methyl-9,10-dihydroacridine in reactions with hydride acceptors has been explored, revealing insights into the mechanisms of electron-proton-electron transfer and charge-transfer complexes (Fukuzumi et al., 2000).
- Photochemical Hydroxide Ion Release: Studies on the excited-state behavior of 9-hydroxy-10-methyl-9,10-dihydroacridine derivatives highlight solvent effects on C-O bond cleavage, offering potential uses as chromophores in specific applications (Zhou et al., 2012).
Synthesis Methods
- One-Pot Synthesis: A modular one-pot synthesis method has been developed for creating 9,10-dihydroacridine frameworks, which are important in OLED technology. This method simplifies access to these compounds from feedstock precursors (Wang et al., 2021).
Comparative Studies
- Energetic and Reactivity Properties: Comparative studies of the energetic and reactivity properties of 9,10-dihydroacridine and diphenylamine have been conducted using computational methodologies, providing valuable data on their thermodynamic and structural properties (Freitas et al., 2017).
Mechanism of Action
The mechanism of action of 2,7,9,9-Tetramethyl-9,10-dihydroacridine involves the conversion of all singlet and triplet excitons into light through reverse intersystem crossing (RISC) owing to the small energy difference (ΔE ST) between the lowest excited singlet state (S 1) and the lowest triplet state (T 1) .
It exhibits deep-blue to blue emission owing to the high energy levels of the lowest excited singlet states .
Future Directions
The future directions of 2,7,9,9-Tetramethyl-9,10-dihydroacridine research could involve its application in the development of efficient solution-processable organic light-emitting diodes (OLEDs) . Its high solubility even in ecofriendly nonhalogenated solvents makes it a promising candidate for such applications .
properties
IUPAC Name |
2,7,9,9-tetramethyl-10H-acridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N/c1-11-5-7-15-13(9-11)17(3,4)14-10-12(2)6-8-16(14)18-15/h5-10,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZFWOSCKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2(C)C)C=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535288 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
CAS RN |
92638-85-2 | |
| Record name | 2,7,9,9-Tetramethyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




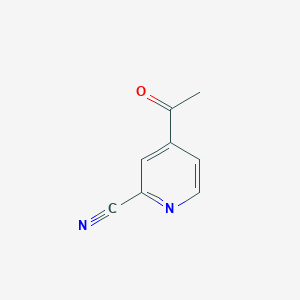
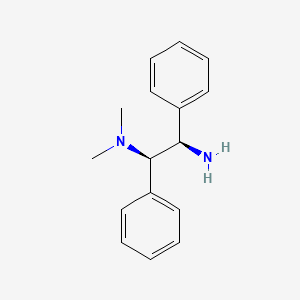
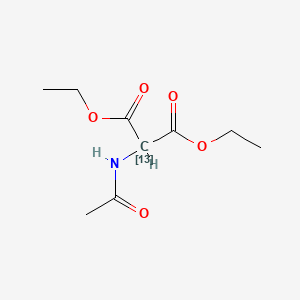

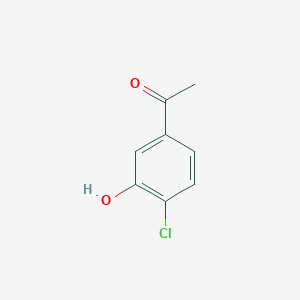
![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)


